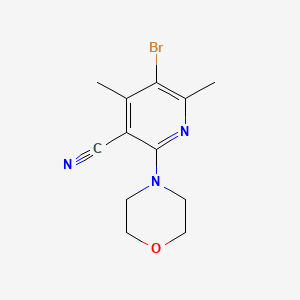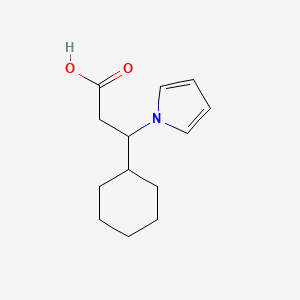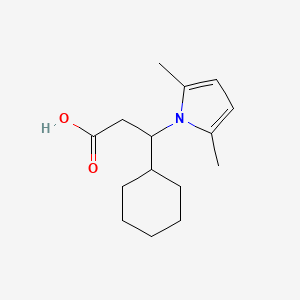![molecular formula C19H17ClF3N5O3 B3038547 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide CAS No. 866137-49-7](/img/structure/B3038547.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
説明
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of this compound and other TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of this compound encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the fluorine atom and the pyridine structure in its molecular structure .科学的研究の応用
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) discovered compounds structurally related to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide, which function as glycine transporter 1 (GlyT1) inhibitors. These compounds, including a variant named TP0439150, showed potential for central nervous system applications by altering glycine levels in the cerebrospinal fluid (Yamamoto et al., 2016).
Antineoplastic Tyrosine Kinase Inhibition
Gong et al. (2010) investigated flumatinib, an antineoplastic tyrosine kinase inhibitor related to the mentioned compound, for treating chronic myelogenous leukemia. They identified its main metabolites in patients, enhancing the understanding of its metabolism in humans (Gong et al., 2010).
Anti-Inflammatory and Analgesic Potential
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, structurally akin to this compound, exhibiting significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2, indicating their potential in pain management (Abu‐Hashem et al., 2020).
Antipsychotic Agent Research
Norman et al. (1996) explored heterocyclic carboxamides, structurally similar to the compound , as potential antipsychotic agents. They evaluated these analogues for their ability to bind to dopamine and serotonin receptors, contributing to the understanding of novel treatments for psychotic disorders (Norman et al., 1996).
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It binds to the active site of the enzyme, preventing it from catalyzing a post-translational modification that is crucial for bacterial survival and virulence .
Biochemical Pathways
The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . This results in the attenuation of bacterial growth, as the post-translational modification catalyzed by PPTase is essential for the survival and virulence of bacteria .
Pharmacokinetics
The compound exhibits good in vitro absorption, distribution, metabolism, and excretion (ADME) properties . These properties, along with its in vivo pharmacokinetic profile, contribute to its bioavailability .
Result of Action
The compound’s action results in the thwarting of bacterial growth . By inhibiting PPTase, it attenuates the production of a PPTase-dependent metabolite in bacteria . This leads to a decrease in bacterial virulence and an increase in their susceptibility to other antibacterial agents .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of efflux pumps in bacteria can lead to resistance against the compound . Therefore, understanding the bacterial environment and mechanisms of resistance is crucial for optimizing the compound’s action.
将来の方向性
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O3/c20-13-7-11(19(21,22)23)9-24-17(13)27-3-5-28(6-4-27)18(30)25-12-1-2-15-14(8-12)26-16(29)10-31-15/h1-2,7-9H,3-6,10H2,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUMDQWAMWFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107227 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866137-49-7 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone](/img/structure/B3038466.png)
![(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone](/img/structure/B3038467.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3-cyano-5-phenyl-2-furyl)benzenesulfonamide](/img/structure/B3038468.png)


![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)



![1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3038479.png)
![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)


![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)